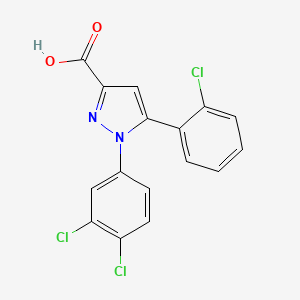
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phthalimide moiety linked to a phenylpiperazine group through an acetamide linkage. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Acetamide Linkage: The phthalimide is then reacted with bromoacetic acid or its derivatives to introduce the acetamide linkage.
Introduction of the Phenylpiperazine Group: Finally, the intermediate compound is reacted with 1-(2-aminoethyl)-4-phenylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Researchers use this compound to study its effects on cellular processes and pathways.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-benzylpiperazin-1-yl)ethyl)acetamide: Contains a benzyl group instead of a phenyl group.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpiperazine moiety, in particular, allows for specific interactions with biological targets that may not be possible with similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFODBHLXKFNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)

![1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine](/img/structure/B2751127.png)


![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)
![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)
![N-(2-METHOXYPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2751135.png)
![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)
![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)
![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)
![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)

